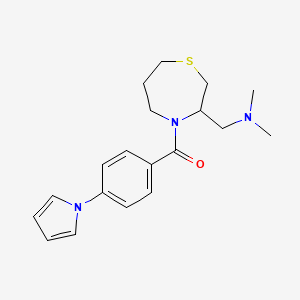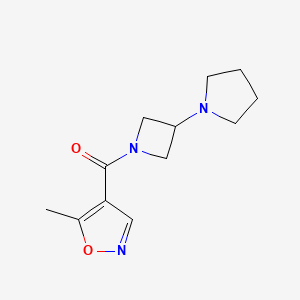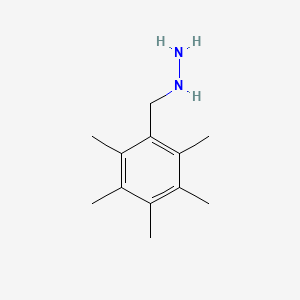![molecular formula C10H15F3N2O3S B2482400 N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2094210-28-1](/img/structure/B2482400.png)
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPA is a piperidine derivative that has been synthesized and studied extensively in recent years.
Mécanisme D'action
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nAChR is involved in various physiological processes, including synaptic plasticity, learning, and memory. The binding of acetylcholine to the α7 nAChR results in the opening of the ion channel, allowing the influx of calcium ions into the cell. This calcium influx is essential for the activation of various intracellular signaling pathways, which are involved in synaptic plasticity and learning and memory processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide binds to the α7 nAChR with high affinity, blocking the binding of acetylcholine and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can block the α7 nAChR-mediated calcium influx, which is essential for synaptic plasticity and learning and memory processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has also been shown to inhibit the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications for various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage of N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is its high selectivity for the α7 nAChR, which allows for the specific inhibition of this receptor. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is also highly potent, allowing for the use of low concentrations in experiments. However, one limitation of N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is its relatively short half-life, which requires frequent dosing in experiments. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide also has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has several potential future directions for research. One direction is the development of more potent and selective α7 nAChR antagonists for the treatment of various diseases. Another direction is the study of the role of the α7 nAChR in various physiological and pathological processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can also be used as a tool to study the function of the α7 nAChR in various animal models. Finally, the development of more efficient synthesis methods for N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can facilitate its use in various research applications.
Conclusion
In conclusion, N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is a piperidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is a potent and selective antagonist of the α7 nAChR, which is involved in various physiological and pathological processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications for various diseases, including Alzheimer's disease, schizophrenia, and depression. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments, and its future directions for research include the development of more potent and selective α7 nAChR antagonists and the study of the role of the α7 nAChR in various physiological and pathological processes.
Méthodes De Synthèse
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1,4-dibromobutane with piperidine to form 1-(piperidin-4-yl)butane-1,4-dibromide. This intermediate is then reacted with sodium trifluoromethanesulfonate to form N-(1-trifluoromethanesulfonylpiperidin-4-yl)butane-1,4-diamine. Finally, the addition of acryloyl chloride to the intermediate results in the formation of N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicine. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes. Studies have shown that N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can block the α7 nAChR-mediated calcium influx, which is essential for synaptic plasticity and learning and memory processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has also been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O3S/c1-2-9(16)14-7-8-3-5-15(6-4-8)19(17,18)10(11,12)13/h2,8H,1,3-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPANYTYYYJJKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)
![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)




![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)
![2-methoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2482338.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)